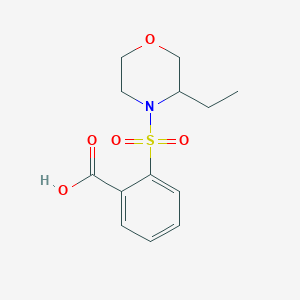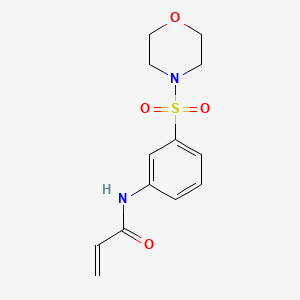
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research. PPA is a synthetic compound that belongs to the class of phenylpropenamides. It has been found to possess several biological activities that have made it an interesting compound for researchers to study.
Mecanismo De Acción
PPA exerts its biological effects through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the COX-2 enzyme, PPA reduces the production of prostaglandins, resulting in a reduction in inflammation and pain. PPA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
PPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to decrease the expression of adhesion molecules, such as ICAM-1 and VCAM-1. PPA has also been shown to decrease the expression of COX-2 and iNOS, which are involved in the inflammatory response. In addition, PPA has been found to have an effect on the central nervous system, reducing anxiety and depression-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound for use in animal studies. However, PPA has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, PPA has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
For the study of PPA include the potential use of PPA as a treatment for neurological disorders and the development of PPA derivatives with improved pharmacokinetic properties.
Métodos De Síntesis
PPA can be synthesized by the reaction of 2-bromo-1-phenylpropene with pyrrolidine in the presence of a base. The reaction results in the formation of PPA as a white solid with a melting point of 90-92°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
PPA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. PPA has also been shown to have an effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-11-7-3-4-8-12(11)15-9-5-6-10-15/h2-4,7-8H,1,5-6,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJOSSUBROOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)


